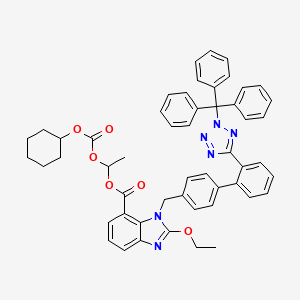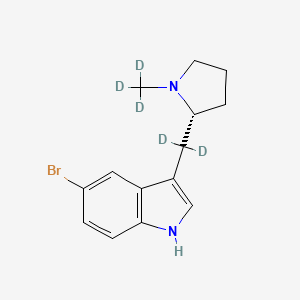
Dimethyl Chlorothiophosphate-D6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl Chlorothiophosphate-D6 is a deuterated analog of Dimethyl Chlorothiophosphate, an organophosphorus compound. It is primarily used as an intermediate in the synthesis of pesticides and plasticizers. The compound contains sulfur and chlorine atoms bonded to a central phosphorus atom, making it a versatile reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
Dimethyl Chlorothiophosphate-D6 has several applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorus-containing compounds.
Biology: Employed in studies involving enzyme inhibition and protein phosphorylation.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Utilized in the production of pesticides and plasticizers.
Safety and Hazards
This material is a strong irritant to the eyes, skin, and mucous membranes . It may burn but does not ignite readily . It may ignite combustibles (wood, paper, oil, etc.) . It is classified as a poison and corrosive . Safety measures include wearing protective gloves/clothing/eye protection/face protection, using only outdoors or in a well-ventilated area, and not breathing dust/fume/gas/mist/vapors/spray .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl Chlorothiophosphate-D6 can be synthesized through the reaction of Dimethyl Phosphite with Sulfur Chloride. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme is as follows:
(CH3O)2P+SCl2→(CH3O)2P(S)Cl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified through distillation or crystallization techniques to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl Chlorothiophosphate-D6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Dimethyl Phosphorothioate.
Reduction: Reduction reactions can convert it to Dimethyl Phosphite.
Substitution: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols are employed under mild conditions.
Major Products
Oxidation: Dimethyl Phosphorothioate
Reduction: Dimethyl Phosphite
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Dimethyl Chlorothiophosphate-D6 involves its interaction with nucleophiles, leading to the formation of various substituted products. The compound can inhibit certain enzymes by phosphorylating serine residues in their active sites, thereby affecting their activity. This mechanism is particularly relevant in the context of pesticide action, where enzyme inhibition leads to the death of pests .
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl Chlorothiophosphate
- Diethyl Chlorothiophosphate
- Methyl Dichlorophosphate
Uniqueness
Dimethyl Chlorothiophosphate-D6 is unique due to the presence of deuterium atoms, which makes it useful in isotopic labeling studies. This property allows researchers to trace the compound’s metabolic pathways and interactions in biological systems more accurately compared to its non-deuterated counterparts.
Propiedades
Número CAS |
19262-97-6 |
|---|---|
Fórmula molecular |
C2H6ClO2PS |
Peso molecular |
166.588 |
Nombre IUPAC |
chloro-sulfanylidene-bis(trideuteriomethoxy)-$l^{5} |
InChI |
InChI=1S/C2H6ClO2PS/c1-4-6(3,7)5-2/h1-2H3/i1D3,2D3 |
Clave InChI |
XFBJRFNXPUCPKU-WFGJKAKNSA-N |
SMILES |
COP(=S)(OC)Cl |
Sinónimos |
Phosphorochloridothioic Acid O,O-Dimethyl Ester-D6; _x000B_Methyl Phosphorochloridothioate-D6 ((MeO)2ClPS) (6CI,7CI); Chlorodimethoxyphosphine Sulfide-D6; Dimethoxy Thiophosphonyl Chloride-D6; Dimethyl Chlorophosphorothioate-D6; Dimethyl Chlorothionophosph |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1R)-5,5-Dimethylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B586449.png)
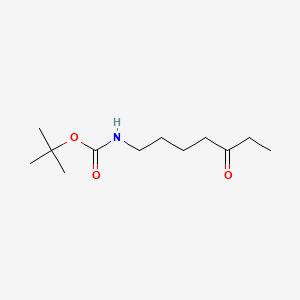
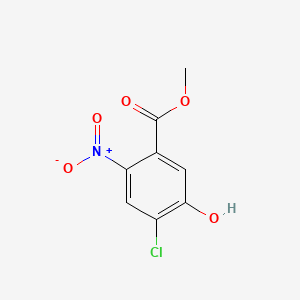
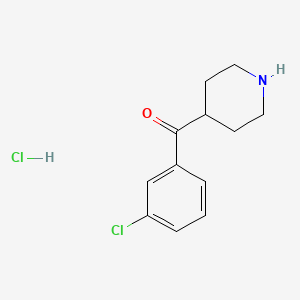
![methyl 5-nitro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B586458.png)

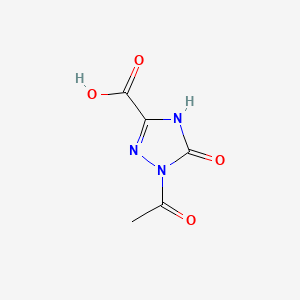
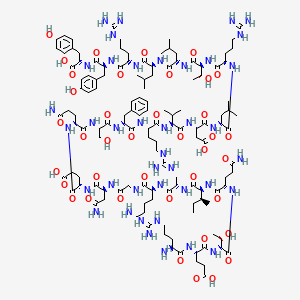
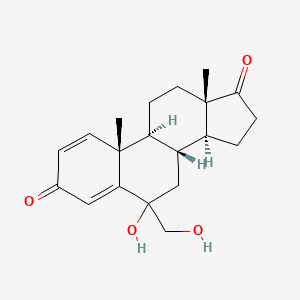
![Spiro[androsta-1,4-diene-6,2'-oxirane]-3,17-dione](/img/structure/B586467.png)
